H-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe-OH H-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe-OH
Brand Name: Vulcanchem
CAS No.:
VCID: VC16539780
InChI: InChI=1S/C64H103N21O14S/c1-37(2)30-44(79-53(89)42(18-10-25-73-64(69)70)77-58(94)49-20-12-27-84(49)60(96)40(66)16-9-24-72-63(67)68)54(90)82-47(35-86)56(92)80-45(32-39-33-71-36-75-39)55(91)76-41(17-7-8-23-65)52(88)74-34-51(87)83-26-11-19-48(83)57(93)78-43(22-29-100-3)61(97)85-28-13-21-50(85)59(95)81-46(62(98)99)31-38-14-5-4-6-15-38/h4-6,14-15,33,36-37,40-50,86H,7-13,16-32,34-35,65-66H2,1-3H3,(H,71,75)(H,74,88)(H,76,91)(H,77,94)(H,78,93)(H,79,89)(H,80,92)(H,81,95)(H,82,90)(H,98,99)(H4,67,68,72)(H4,69,70,73)
SMILES:
Molecular Formula: C64H103N21O14S
Molecular Weight: 1422.7 g/mol

H-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe-OH

CAS No.:

Cat. No.: VC16539780

Molecular Formula: C64H103N21O14S

Molecular Weight: 1422.7 g/mol

* For research use only. Not for human or veterinary use.

H-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe-OH -

Specification

Molecular Formula C64H103N21O14S
Molecular Weight 1422.7 g/mol
IUPAC Name 2-[[1-[2-[[1-[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
Standard InChI InChI=1S/C64H103N21O14S/c1-37(2)30-44(79-53(89)42(18-10-25-73-64(69)70)77-58(94)49-20-12-27-84(49)60(96)40(66)16-9-24-72-63(67)68)54(90)82-47(35-86)56(92)80-45(32-39-33-71-36-75-39)55(91)76-41(17-7-8-23-65)52(88)74-34-51(87)83-26-11-19-48(83)57(93)78-43(22-29-100-3)61(97)85-28-13-21-50(85)59(95)81-46(62(98)99)31-38-14-5-4-6-15-38/h4-6,14-15,33,36-37,40-50,86H,7-13,16-32,34-35,65-66H2,1-3H3,(H,71,75)(H,74,88)(H,76,91)(H,77,94)(H,78,93)(H,79,89)(H,80,92)(H,81,95)(H,82,90)(H,98,99)(H4,67,68,72)(H4,69,70,73)
Standard InChI Key KIODTAJAFBDDGP-UHFFFAOYSA-N
Canonical SMILES CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C5CCCN5C(=O)C(CCCN=C(N)N)N

Introduction

Chemical and Structural Characteristics

Molecular Identity

Apelin-12 is a linear peptide with the sequence Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe. Its molecular structure includes polar residues (e.g., arginine, lysine) and hydrophobic components (e.g., leucine, phenylalanine), enabling interactions with both aqueous and lipid environments. The presence of methionine introduces susceptibility to oxidation, which can alter its bioactivity.

Table 1: Key Chemical Properties

PropertyValue
CAS Number229961-08-4
Molecular FormulaC64H103N21O14S\text{C}_{64}\text{H}_{103}\text{N}_{21}\text{O}_{14}\text{S}
Molecular Weight1422.7 g/mol
SynonymsApelin-12, RPRLSHKGPMPF
SolubilityWater-soluble

The peptide’s three-dimensional conformation, stabilized by proline-induced kinks and hydrogen bonds, is critical for receptor binding .

Synthesis and Production

Solid-Phase Peptide Synthesis (SPPS)

Apelin-12 is predominantly synthesized via SPPS, a method involving sequential amino acid coupling to a resin-bound chain. Key steps include:

  • Deprotection: Removal of Fmoc groups using piperidine.

  • Coupling: Activation of amino acids with HBTU/HOBt.

  • Cleavage: TFA-mediated release from the resin .

Industrial-scale production employs automated synthesizers, yielding peptides with >95% purity post-HPLC purification. Modifications such as norleucine substitution (e.g., in PubChem CID 118734784) are explored to enhance stability .

Biological Activities and Mechanisms

Receptor Interaction

Apelin-12 binds the APJ receptor, a G protein-coupled receptor (GPCR), activating pathways like ERK1/2 and PI3K/Akt. This interaction regulates:

  • Cardiovascular function: Vasodilation and inotropy via nitric oxide release.

  • Oxidative stress: Upregulation of antioxidant enzymes (e.g., SOD, catalase) .

Table 2: Key Biological Effects

EffectMechanismExperimental Model
Antioxidant↑ SOD, catalase activityIn vitro endothelial cells
Pro-angiogenicVEGF induction via HIF-1αMouse ischemic hindlimb
Anti-inflammatory↓ TNF-α, IL-6Rat myocardial infarction

Clinical Correlations

A 2016 study measured serum Apelin-12 levels in 63 lung cancer patients and 61 controls. Smokers exhibited 2142.20 ± 843.61 ng/l versus 800.39 ± 336.01 ng/l in non-smokers (P<0.05P < 0.05). Squamous cell carcinoma patients showed higher levels (2205.54±187.31ng/l2205.54 ± 187.31 \, \text{ng/l}) compared to adenocarcinoma (1088.00±136.52ng/l1088.00 ± 136.52 \, \text{ng/l}) .

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